molecular formula C16H16N6OS B2365731 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1421485-23-5

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No. B2365731
CAS RN: 1421485-23-5
M. Wt: 340.41
InChI Key: UEDTUBDMRXBYFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrimidine and pyridine rings might be formed using methods like cyclization or condensation reactions. The amide group could be introduced through a reaction like amide coupling .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, depending on the conditions. The amide group could undergo hydrolysis to form a carboxylic acid and an amine. The rings might participate in electrophilic substitution reactions .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, particularly those containing pyrimidine, have been extensively studied for their central nervous system (CNS) effects, ranging from treating depression to inducing euphoria and convulsions. This is largely due to the presence of functional chemical groups in these compounds that can interact with biological targets. For instance, compounds with pyrimidine and thiophene groups have been linked to potential CNS activity, hinting at their use in the synthesis of novel drugs for treating CNS disorders (S. Saganuwan, 2017).

Optical Sensors and Biological Applications

Pyrimidine derivatives are significant in organic chemistry for their role in the synthesis of optical sensors, alongside their medicinal and biological applications. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing their versatility in scientific research beyond pharmaceuticals (Gitanjali Jindal & N. Kaur, 2021).

Synthesis of Heterocyclic Compounds

The pyranopyrimidine core is a precursor for various medicinal and pharmaceutical products, demonstrating the importance of heterocyclic compounds in drug synthesis. These compounds are pivotal for developing synthetic pathways to create novel pharmaceuticals, highlighting their role in advancing medicinal chemistry (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

Anti-Inflammatory Properties

Research on pyrimidines has shown their wide pharmacological effects, including anti-inflammatory properties. This is attributed to their interaction with vital inflammatory mediators, making them valuable in developing new anti-inflammatory drugs (H. Rashid et al., 2021).

Optoelectronic Materials

Quinazoline and pyrimidine structures, when incorporated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, and photoelectric conversion elements, indicating their importance beyond biological applications (G. Lipunova et al., 2018).

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area. The specific hazards would depend on the compound’s properties, such as its toxicity and reactivity .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-16(12-4-3-9-24-12)19-8-7-18-14-10-15(21-11-20-14)22-13-5-1-2-6-17-13/h1-6,9-11H,7-8H2,(H,19,23)(H2,17,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDTUBDMRXBYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

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